molecular formula C12H14N2O B2649009 1-(3-Ethynylphenyl)-3-propylurea CAS No. 1197842-81-1

1-(3-Ethynylphenyl)-3-propylurea

Cat. No.: B2649009
CAS No.: 1197842-81-1
M. Wt: 202.257
InChI Key: FUBQXFICXRBIGE-UHFFFAOYSA-N
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Description

1-(3-Ethynylphenyl)-3-propylurea is an organic compound that features a phenyl ring substituted with an ethynyl group at the 3-position and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethynylphenyl)-3-propylurea typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethynylaniline.

    Urea Formation: The 3-ethynylaniline is reacted with propyl isocyanate under controlled conditions to form the desired urea derivative.

The reaction conditions often involve:

    Solvent: An organic solvent such as dichloromethane or toluene.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalyst: In some cases, a catalyst such as a base (e.g., triethylamine) may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, safety, and efficiency. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques.

Chemical Reactions Analysis

1-(3-Ethynylphenyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated urea derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Ethynylphenyl)-3-propylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research.

    Industry: Used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Ethynylphenyl)-3-propylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-(3-Ethynylphenyl)-3-propylurea can be compared with other similar compounds such as:

    1-(3-Ethynylphenyl)-3-methylurea: Similar structure but with a methyl group instead of a propyl group.

    1-(3-Ethynylphenyl)-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.

    1-(3-Ethynylphenyl)-3-butylurea: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The propyl group provides a balance between hydrophobicity and steric bulk, potentially enhancing its binding affinity and selectivity in biological systems.

Properties

IUPAC Name

1-(3-ethynylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-8-13-12(15)14-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBQXFICXRBIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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